

An In-Depth Technical Guide to the In Vitro

Studies of Osimertinib

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Compound of Interest		
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Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small-cell lung cancer (NSCLC).[1] It was rationally designed to selectively target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1][2] A key feature of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to its favorable safety profile.[1][2] This guide provides a detailed technical overview of the in vitro characterization of osimertinib, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

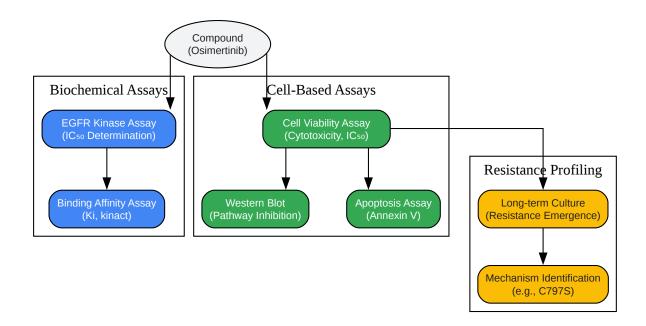
Core Mechanism of Action: Irreversible Covalent Inhibition

Osimertinib is a mono-anilino-pyrimidine compound engineered with an acrylamide group that functions as a Michael acceptor.[1] This group enables osimertinib to form a covalent bond with the cysteine-797 (Cys797) residue located within the ATP-binding site of the EGFR kinase domain.[1][2][3][4] This irreversible binding physically blocks ATP from accessing the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][4] The



primary downstream pathways inhibited are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.[2][4][5]









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